

# Ethyl 3-chlorobenzoate IUPAC name

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## Compound of Interest

Compound Name: *Ethyl 3-chlorobenzoate*

Cat. No.: B072833

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An In-Depth Technical Guide to **Ethyl 3-chlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl 3-chlorobenzoate**, with the IUPAC name **ethyl 3-chlorobenzoate**, is an aromatic ester of significant interest in organic synthesis and medicinal chemistry.<sup>[1]</sup> As a halogenated benzene derivative, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its emerging role in drug development, particularly as a scaffold for targeted therapies.

## Chemical and Physical Properties

A summary of the key physicochemical properties of **Ethyl 3-chlorobenzoate** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **Ethyl 3-chlorobenzoate**

Property	Value	Source(s)
IUPAC Name	ethyl 3-chlorobenzoate	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Ethyl m-chlorobenzoate, Benzoic acid, 3-chloro-, ethyl ester	<a href="#">[1]</a>
CAS Number	1128-76-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	184.62 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Clear, colorless liquid	<a href="#">[2]</a>
Density	1.182 g/mL	<a href="#">[3]</a>
Boiling Point	242 °C	<a href="#">[3]</a>
Refractive Index	1.5190-1.5230 @ 20°C	<a href="#">[2]</a>
Solubility	Insoluble in water; soluble in common organic solvents.	
SMILES	CCOC(=O)C1=CC(=CC=C1)Cl	<a href="#">[1]</a>
InChIKey	LVFRSNBCBCHABAM- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of **ethyl 3-chlorobenzoate**.

Table 2: Spectroscopic Data of **Ethyl 3-chlorobenzoate**

Technique	Key Data Points	Source(s)
<sup>1</sup> H NMR	Spectral data available, showing characteristic peaks for ethyl and chlorobenzoyl moieties.	[4]
<sup>13</sup> C NMR	Spectral data available.	[1]
Mass Spectrometry (MS)	Major fragments observed at m/z 139, 156, 111, 184.	[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available for functional group identification.	[1][5]

## Experimental Protocols

The synthesis of **ethyl 3-chlorobenzoate** can be achieved through several methods. Below are detailed protocols for two common laboratory-scale preparations.

### Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between 3-chlorobenzoic acid and ethanol.[6][7]

Objective: To synthesize **ethyl 3-chlorobenzoate** from 3-chlorobenzoic acid and ethanol.

Materials:

- 3-chlorobenzoic acid
- Absolute ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

- Anhydrous sodium sulfate
- Ethyl acetate
- Deionized water
- Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

- In a round-bottom flask, suspend 3-chlorobenzoic acid in a 10-20 molar equivalent excess of absolute ethanol. The ethanol also serves as the solvent.
- With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 25 mL of ethanol) to the mixture.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.
- Pour the concentrated mixture into a separatory funnel containing ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **ethyl 3-chlorobenzoate**.
- The crude product can be purified by vacuum distillation.

## Protocol 2: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-chlorobenzoic acid to its more reactive acyl chloride, followed by reaction with ethanol.

Objective: To synthesize **ethyl 3-chlorobenzoate** from 3-chlorobenzoic acid via 3-chlorobenzoyl chloride.

Materials:

- 3-chlorobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Absolute ethanol
- Pyridine (optional, as an acid scavenger)
- Anhydrous diethyl ether or dichloromethane
- Round-bottom flask, reflux condenser, dropping funnel, standard glassware

Procedure: Part A: Synthesis of 3-Chlorobenzoyl Chloride

- Place 3-chlorobenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to capture  $\text{HCl}$  and  $\text{SO}_2$  byproducts.
- Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask.
- Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases. The reaction converts the carboxylic acid to the acyl chloride.
- Remove the excess thionyl chloride by distillation under reduced pressure.

Part B: Esterification

- Dissolve the crude 3-chlorobenzoyl chloride in an anhydrous solvent such as diethyl ether or dichloromethane in a clean, dry flask.
- Cool the solution in an ice bath.
- Slowly add absolute ethanol (1.1 molar equivalents) to the stirred solution. A small amount of pyridine can be added to neutralize the  $\text{HCl}$  formed.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Wash the reaction mixture with water, dilute sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain **ethyl 3-chlorobenzoate**.
- Purify the product by vacuum distillation if necessary.

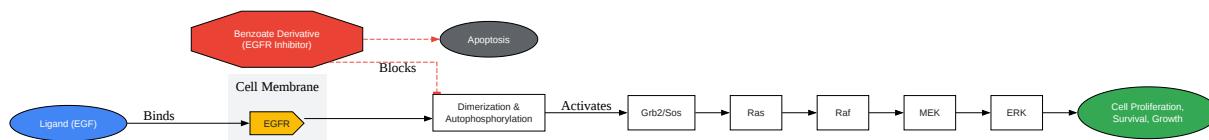
## Applications in Drug Development

Halogenated aromatic compounds, such as **ethyl 3-chlorobenzoate**, are valuable intermediates in the synthesis of pharmaceuticals. The chloro-substituent can serve as a handle for further functionalization or can be an integral part of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties.

A notable application of a closely related derivative is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.<sup>[8][9]</sup> Derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.<sup>[8]</sup> <sup>[9]</sup> These compounds are designed to target the tyrosine kinase domain of EGFR, a key signaling protein often dysregulated in cancer.

## EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention for targeted inhibitors.



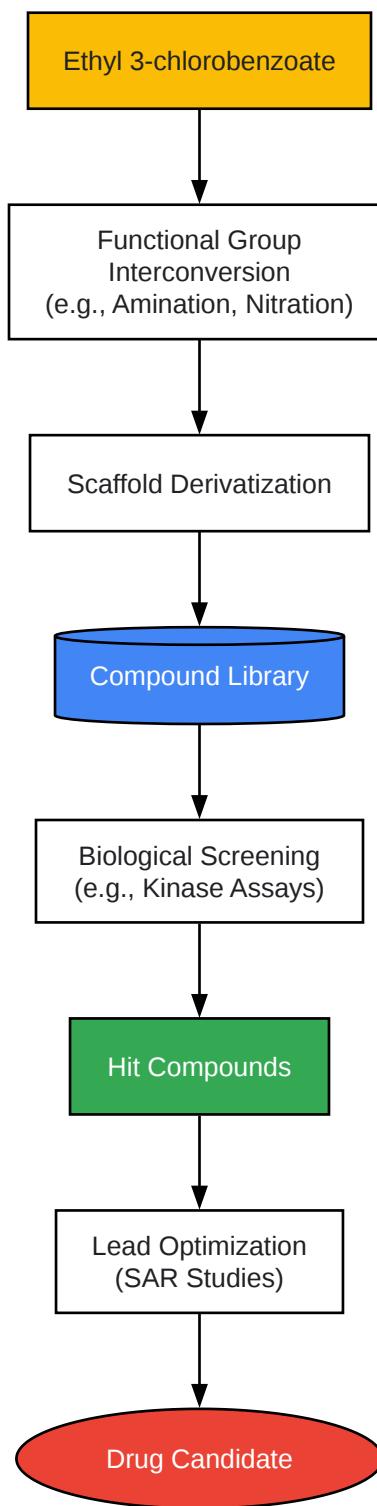
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Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

The development of such inhibitors often involves the synthesis of a library of compounds derived from a common scaffold, such as a substituted benzoate ester. **Ethyl 3-chlorobenzoate** can be a precursor to these scaffolds, highlighting its importance in medicinal chemistry research.

## Synthetic Workflow for Drug Discovery

The general workflow for utilizing **ethyl 3-chlorobenzoate** as a starting material in a drug discovery program is outlined below.



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Caption: General workflow for drug discovery starting from **ethyl 3-chlorobenzoate**.

## Conclusion

**Ethyl 3-chlorobenzoate** is a commercially available and synthetically accessible compound with significant utility for researchers in the chemical and pharmaceutical sciences. Its well-defined properties and reactivity make it an excellent starting material and intermediate for a wide range of applications, from fundamental organic synthesis to the discovery of novel therapeutic agents. This guide has provided the core technical information required for its effective use in a research and development setting.

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